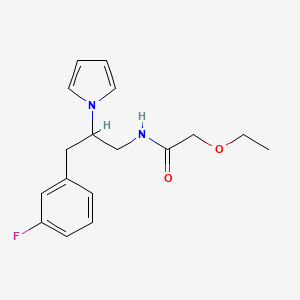

2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-2-22-13-17(21)19-12-16(20-8-3-4-9-20)11-14-6-5-7-15(18)10-14/h3-10,16H,2,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFDEUHMAMYVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(CC1=CC(=CC=C1)F)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Insights

- Fluorophenyl vs. Other Aromatic Groups: The 3-fluorophenyl group in the target compound and DDU86439 likely enhances binding affinity to hydrophobic pockets compared to non-fluorinated analogs (e.g., benzothiazole derivatives in ).

- Heterocyclic Moieties : The pyrrole ring in the target compound may offer moderate hydrogen-bonding capacity, whereas indazol (DDU86439) and oxadiazole (BG14512) provide stronger π-π interactions or polarity .

Q & A

Q. What are the critical steps in synthesizing 2-ethoxy-N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Multi-step organic reactions with precise temperature control (e.g., 0–100°C) to avoid side reactions.

- Use of inert atmospheres (nitrogen/argon) to prevent oxidation of sensitive intermediates .

- Solvent selection (e.g., DMSO, acetonitrile) to enhance reaction efficiency and solubility .

- Purification via column chromatography or HPLC to isolate the target compound from by-products .

Yield optimization requires adjusting reaction times, stoichiometry, and catalyst loading. For example, slow addition of reagents or gradient temperature ramps can improve selectivity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and molecular connectivity .

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade compounds) .

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) for real-time monitoring of reaction progress .

Q. What are the potential biological applications of this compound in academic research?

Preliminary studies on structurally similar compounds suggest:

- Antimicrobial activity : Fluorophenyl and pyrrole groups may disrupt bacterial membrane integrity .

- Anticancer potential : Pyridazine or pyrimidine analogs show cytotoxicity (IC₅₀ ~15–20 µM in MCF-7 cells) .

- Enzyme inhibition : Fluorinated acetamides may target cyclooxygenase (COX-2) or lipoxygenase (LOX-5) pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in multi-step processes?

Advanced strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in fluorophenyl intermediates .

- Catalyst screening : Palladium-based catalysts improve coupling reactions for pyrrole incorporation .

- In-line analytics : Use of FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

- Scale-up adjustments : Maintaining low temperatures during exothermic steps and using flow chemistry for reproducibility .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

To address discrepancies:

- Reproducibility checks : Validate assay conditions (e.g., cell line viability, incubation time) and compound purity .

- Structural analogs : Compare activity of derivatives (e.g., replacing ethoxy with methoxy) to identify critical functional groups .

- Meta-analysis : Cross-reference data with computational models (e.g., QSAR) to predict bioactivity trends .

Q. How do computational methods contribute to understanding the mechanism of action of this compound?

Computational approaches include:

- Molecular docking : Predict binding affinities to targets like COX-2 or bacterial enzymes using software (e.g., AutoDock) .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time (e.g., 100 ns simulations) .

- ADMET profiling : Predict pharmacokinetics (e.g., logP, bioavailability) to prioritize in vitro testing .

Q. What role do specific functional groups (e.g., ethoxy, fluorophenyl) play in the compound's reactivity and bioactivity?

- Ethoxy group : Enhances solubility in aqueous media, critical for in vivo assays .

- Fluorophenyl moiety : Increases metabolic stability and facilitates π-π stacking with aromatic residues in enzyme active sites .

- Pyrrole ring : Participates in hydrogen bonding with biological targets, modulating selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.